
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is an organic compound that belongs to the class of fluorene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a fluorene core with two N,N-di-p-tolylaniline groups attached, which contributes to its stability and functionality.
準備方法
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and N,N-di-p-tolylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation.
Procedure: The fluorene is first brominated to form 9,9-dibromofluorene. This intermediate is then coupled with N,N-di-p-tolylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
化学反応の分析
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
科学的研究の応用
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
作用機序
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In electronic devices, it facilitates charge transport by forming a conductive pathway between electrodes. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes.
類似化合物との比較
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) can be compared with other fluorene-based compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-diphenylaniline): This compound has similar electronic properties but differs in the substituents on the nitrogen atoms.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This variant includes fluorine atoms, which can alter its reactivity and electronic characteristics.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has different functional groups that impact its applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene-based materials.
特性
分子式 |
C53H44N2 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC名 |
4-methyl-N-[4-[9-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-25-43(26-14-37)54(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53(51-11-7-5-9-49(51)50-10-6-8-12-52(50)53)42-23-35-48(36-24-42)55(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 |
InChIキー |
QOQNQVVZWUDVCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)
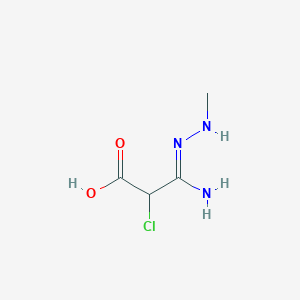
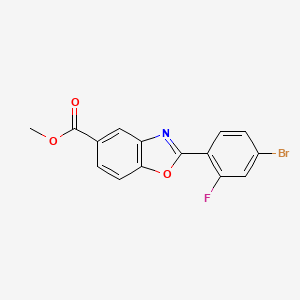
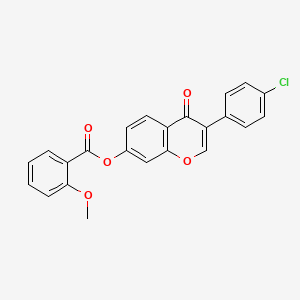
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)
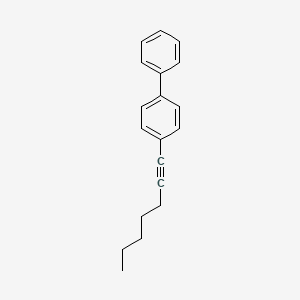
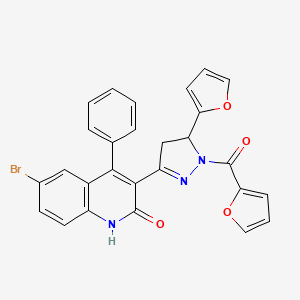
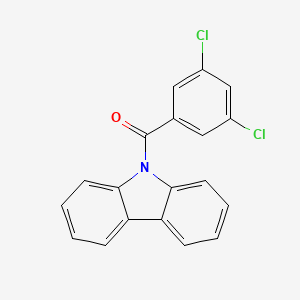
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)



![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)
